(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid
説明
The compound (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is an Fmoc-protected piperidine derivative with stereochemical specificity at positions 3 (R-configuration) and 6 (S-configuration). Its molecular formula is C₂₃H₂₃NO₄, and it is identified by CAS number 799814-32-7 . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. This compound is primarily employed as a building block in medicinal chemistry for synthesizing peptidomimetics or constrained peptide analogs.
特性
IUPAC Name |
(3R,6S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXSRMTHPANFO-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Starting Material Selection
The chiral piperidine backbone is synthesized from (3R,6S)-6-methylpiperidine-3-carboxylic acid, which is either commercially sourced or prepared via asymmetric hydrogenation of pyridine derivatives. Industrial routes often employ enantioselective catalysis to ensure >99% enantiomeric excess.
Fmoc Protection of the Piperidine Nitrogen
The nitrogen atom is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions:
-
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
-
Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Temperature : 0°C to room temperature.
-
Time : 2–4 hours.
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on Fmoc-Cl, forming the protected intermediate. Excess base neutralizes HCl byproducts.
-
-
Yield Optimization :
Methylation at Position 6
The methyl group is introduced during piperidine ring formation or via post-cyclization alkylation:
-
Ring-Formation Approach :
-
Post-Cyclization Alkylation :
Carboxylic Acid Functionalization at Position 3
The carboxylic acid is introduced via oxidation or carboxylation:
-
Oxidation of Alcohol Precursors :
-
Direct Carboxylation :
Industrial-Scale Production
Solid-Phase Synthesis
Automated peptide synthesizers streamline large-scale production:
-
Resin Functionalization :
-
Coupling and Deprotection :
Step Reagents/Conditions Time Yield Fmoc Deprotection 20% piperidine/DMF 10 min >99% Amino Acid Coupling HATU, HOAt, N-methylmorpholine 4–24 h 85–95%
Solution-Phase Synthesis
For smaller batches, solution-phase methods offer flexibility:
-
Key Steps :
-
Protection : Fmoc-Cl in DCM with TEA.
-
Methylation : MeI with LDA in THF.
-
Carboxylation : CO2 insertion under 50 psi.
-
-
Purification :
Challenges and Optimization
Stereochemical Integrity
Maintaining the (3R,6S) configuration demands stringent conditions:
Byproduct Formation
Common issues include:
-
Over-Alkylation : Controlled MeI stoichiometry prevents di-methylation.
-
Fmoc Hydrolysis : Anhydrous conditions and neutral pH stabilize the Fmoc group.
Analytical Validation
Purity Assessment
化学反応の分析
Types of Reactions
(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions are common, particularly involving the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with various molecular targets. The Fmoc group protects the amine functionality during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further coupling reactions, facilitating the formation of peptide bonds. The piperidine ring provides structural stability and influences the compound’s reactivity.
類似化合物との比較
Comparison with Structural Analogs
Core Structural Variations
The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected analogs:
Key Observations:
- Ring Size and Rigidity: The target compound’s piperidine core offers a balance between flexibility and rigidity, ideal for mimicking peptide β-turns. In contrast, the pyrrolidine analog (5-membered ring) introduces greater torsional strain, while the fused bicyclic system in imposes severe conformational constraints .
- Substituent Effects: The 6-methyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to unsubstituted Fmoc-piperidines. The trifluoromethyl group in the pyrrolidine analog enhances electronegativity, improving binding affinity in fluorinated drug candidates .
- Synthetic Utility: Linear analogs like 173690-47-6 are used as spacers in SPPS due to their extended carbon chains, whereas the target compound’s piperidine scaffold is preferred for introducing cyclic constraints .
Solubility and Stability:
- The target compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO), typical of Fmoc-protected species. Its stability under acidic conditions is superior to Boc-protected analogs but requires deprotection with piperidine or DBU in basic environments .
- The pyrrolidine analog shows reduced solubility due to the hydrophobic trifluoromethyl group, necessitating acetonitrile or THF for dissolution.
生物活性
The compound (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a piperidine derivative notable for its potential biological activities. Its structural features, including the fluorenyl and methoxycarbonyl groups, suggest a range of therapeutic applications, particularly in drug discovery and medicinal chemistry.
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 193693-67-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity and alter receptor signaling pathways, leading to various biological effects such as anti-inflammatory and analgesic properties.
Biological Activity Overview
Recent studies have investigated the compound’s potential in various therapeutic areas:
- Anti-inflammatory Effects : Preliminary data suggest that the compound exhibits significant anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
- Analgesic Properties : The compound has been evaluated for its pain-relieving effects, showing promise as a potential analgesic agent.
- Glycosidase Inhibition : Research indicates that derivatives of piperidine compounds may inhibit glycosidases, which are crucial in carbohydrate metabolism. This inhibition could have implications for treating metabolic disorders .
Case Studies and Research Findings
Several studies provide insights into the biological activity of similar piperidine derivatives:
- Glycosidase Inhibitory Activity :
- Antiradical Activity :
-
Therapeutic Potential :
- The compound has been explored for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological pathways, including those involved in cancer and neurodegenerative diseases.
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid | Piperidine ring with fluorenyl group | Anti-inflammatory, analgesic |
| 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin) | Similar core structure | Anticancer properties |
| N-(9H-fluoren-9-ylmethoxycarbonyl)-piperidine | Core with different substitutions | Varies based on substituent |
Q & A
Q. What are the critical safety protocols for handling (3R,6S)-1-Fmoc-6-methylpiperidine-3-carboxylic acid in laboratory settings?
- Methodological Answer: Strict adherence to PPE (gloves, lab coats, safety goggles) is mandatory due to acute toxicity and skin/eye irritation risks . Work under a fume hood to minimize inhalation exposure, and avoid dust formation during weighing or transfer . Immediate first aid measures include 15-minute eye rinsing with water and medical consultation for skin contact or ingestion . Store at 2–8°C in a dry, sealed container to prevent degradation .
Q. How can researchers optimize the synthesis of this compound as a chiral building block?
- Methodological Answer: The Fmoc group is acid-labile; use mild deprotection conditions (e.g., 20% piperidine in DMF) to retain stereochemical integrity . Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Purify via flash chromatography (silica gel, 5% MeOH in DCM) to achieve ≥98% purity .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer: Use 1H/13C NMR to verify stereochemistry (e.g., δ 4.3–4.5 ppm for Fmoc-CH2, δ 1.2–1.4 ppm for methyl group) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: 438.18). Polarimetry can validate enantiomeric purity if the compound is optically active .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer: Cross-reference SDS from multiple suppliers (e.g., Indagoo vs. Key Organics) and conduct in-house acute toxicity assays (e.g., OECD 423 for oral toxicity) . Note that conflicting classifications (e.g., Category 4 oral toxicity in vs. unspecified in ) may arise from incomplete data. Perform dose-response studies in cell lines (e.g., HEK293) to establish LC50 values .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer: Lyophilize the compound under inert gas (N2/Ar) and store in amber vials at -20°C with desiccants (silica gel) to prevent hydrolysis of the Fmoc group . Monitor stability via periodic HPLC analysis (degradation products typically elute earlier due to loss of Fmoc) .
Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?
- Methodological Answer: Use density functional theory (DFT) to model the steric effects of the 6-methyl group on coupling efficiency. Compare activation energies for amide bond formation with varying coupling reagents (e.g., HATU vs. EDCI) . Validate predictions experimentally by measuring reaction yields under optimized conditions.
Q. What are the environmental implications of accidental release, and how should waste be managed?
- Methodological Answer: No ecotoxicity data exists; assume bioaccumulation potential due to lipophilic Fmoc groups . Collect waste in sealed containers labeled “halogenated organic waste” and incinerate via licensed facilities . Avoid aqueous disposal to prevent groundwater contamination .
Data Gaps and Contradictions
Q. How should researchers proceed given the lack of ecological toxicity data?
- Methodological Answer: Apply the precautionary principle: treat the compound as persistent, bioaccumulative, and toxic (PBT) until data is available. Use QSAR models (e.g., EPI Suite) to estimate log Kow (predicted ~3.5) and biodegradability (likely low) . Partner with environmental toxicology labs to conduct OECD 301F biodegradation tests .
Q. What experimental designs resolve ambiguities in stereochemical stability under basic conditions?
- Methodological Answer: Conduct kinetic studies in basic media (pH 8–12) using chiral HPLC to track racemization. Compare stability of (3R,6S) vs. (3S,6R) diastereomers. Use Arrhenius plots to extrapolate shelf-life at 25°C . Stabilize the compound by adding radical scavengers (e.g., BHT) if oxidation is detected .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
